Chromatographic Selectivity vs. Hexyl Homolog
Under the USP43–NF38 33‑minute gradient method (Purospher STAR RP‑18, 150 × 3.0 mm, 3 µm; mobile phase A: 0.1% H₃PO₄, B: ACN; UV 215 nm), the heptyl homolog (Heptyl Deoctyl Fingolimod Hydrochloride) elutes at 10.1 min with a relative retention time (RRT) of 0.94 relative to fingolimod (10.7 min). The critical pair—heptyl homolog versus hexyl homolog (9.0 min, RRT 0.84)—achieves a resolution (Rs) of 11.6, far exceeding the USP system suitability requirement of Rs ≥ 1.5 . In contrast, the nonyl homolog (12.3 min, RRT 1.15) shows lesser resolution from fingolimod (Rs = 4.2), and the O‑acetyl impurity (11.8 min, RRT 1.10) resolves with Rs = 3.0. The exceptionally high resolution for the heptyl–hexyl pair confirms that this impurity standard unambiguously identifies the correct peak in complex chromatograms, eliminating the risk of misidentification that occurs with non‑certified or structurally similar surrogates .
| Evidence Dimension | HPLC Resolution (Rs) of critical pair; Retention Time (tR); Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | Heptyl Deoctyl Fingolimod HCl: tR = 10.1 min, RRT = 0.94; Resolution vs. hexyl homolog = 11.6; Tailing factor = 1.1 |
| Comparator Or Baseline | Fingolimod Hexyl Homolog: tR = 9.0 min, RRT = 0.84; Fingolimod: tR = 10.7 min, RRT = 1.00; Fingolimod Nonyl Homolog: tR = 12.3 min, RRT = 1.15; O‑Acetyl Fingolimod: tR = 11.8 min, RRT = 1.10 |
| Quantified Difference | Rs (heptyl–hexyl) = 11.6 vs. Rs (nonyl–fingolimod) = 4.2 and Rs (O‑acetyl–fingolimod) = 3.0; tR difference from hexyl = +1.1 min; RRT difference from hexyl = 0.10 units |
| Conditions | USP43–NF38 compliant gradient HPLC; Purospher STAR RP‑18 column (150 × 3.0 mm, 3 µm); UV detection at 215 nm; 0.1% H₃PO₄ / ACN gradient; flow rate 0.8 mL/min; column temp 40 °C |
Why This Matters
The certified heptyl homolog standard is the only reference material that guarantees correct peak identification for Impurity B at RRT 0.94, enabling laboratories to pass system suitability and avoid regulatory citation for misidentified impurity peaks.
